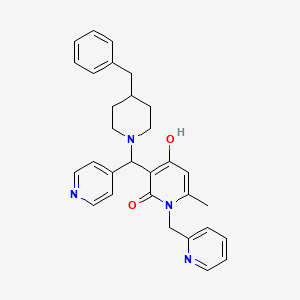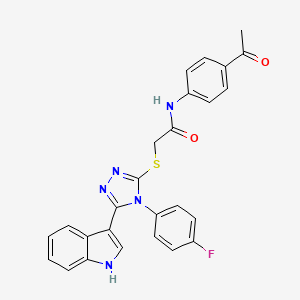
trans-1-terc-butil 2-etil 5-hidroxi-5-metilpiperidina-1,2-dicarboxilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a piperidine ring substituted with tert-butyl, ethyl, hydroxy, and methyl groups
Aplicaciones Científicas De Investigación
Trans-1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
Action Environment
Environmental factors can influence the action, efficacy, and stability of Troparil. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as genetic variations in the dopamine transporter can influence the compound’s efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl, ethyl, hydroxy, and methyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of trans-1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,2-dicarboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trans-1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in the formation of secondary alcohols.
Comparación Con Compuestos Similares
Similar Compounds
1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,2-dicarboxylate: Similar structure but different stereochemistry.
1-tert-Butyl 2-methyl 5-hydroxy-5-ethylpiperidine-1,2-dicarboxylate: Similar structure with different alkyl group positions.
1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,3-dicarboxylate: Similar structure with different carboxylate group positions.
Uniqueness
Trans-1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,2-dicarboxylate is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. These unique features make it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-6-19-11(16)10-7-8-14(5,18)9-15(10)12(17)20-13(2,3)4/h10,18H,6-9H2,1-5H3/t10-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUOLVOVJYNKGX-HZMBPMFUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@](CN1C(=O)OC(C)(C)C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2541061.png)
![Tert-butyl 3-[(6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2541065.png)
![N-(2,5-difluorophenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2541067.png)
![N'-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]ethanediamide](/img/structure/B2541068.png)
![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2541069.png)
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B2541072.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2541074.png)

![2-(benzylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2541078.png)


